molecular formula C17H19N7O B11150850 1-(2-pyrimidinyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-3-piperidinecarboxamide

1-(2-pyrimidinyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-3-piperidinecarboxamide

Cat. No.: B11150850
M. Wt: 337.4 g/mol
InChI Key: MJUXPBLRXJKPBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-pyrimidinyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-3-piperidinecarboxamide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-pyrimidinyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-3-piperidinecarboxamide typically involves multi-step organic reactions. One common approach includes:

    Formation of the Triazolopyridine Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Pyrimidine Ring: This step often involves nucleophilic substitution reactions where the pyrimidine ring is introduced to the triazolopyridine intermediate.

    Formation of the Piperidinecarboxamide: The final step involves the coupling of the piperidinecarboxamide group to the previously formed intermediate, often using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound may utilize similar synthetic routes but optimized for large-scale production. This includes:

    Batch Reactors: For controlled reaction conditions and scalability.

    Continuous Flow Reactors: For improved efficiency and consistency in product quality.

    Purification Techniques: Such as crystallization, chromatography, and recrystallization to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-pyrimidinyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-3-piperidinecarboxamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Employing reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic or electrophilic substitution reactions depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated solvents and bases like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(2-pyrimidinyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-3-piperidinecarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which 1-(2-pyrimidinyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-3-piperidinecarboxamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biochemical pathways. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-pyrimidinyl)-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-3-piperidinecarboxamide stands out due to its unique combination of pyrimidine, triazolopyridine, and piperidinecarboxamide moieties

This compound’s distinct structure and properties make it a valuable subject of study in both academic and industrial research settings.

Properties

Molecular Formula

C17H19N7O

Molecular Weight

337.4 g/mol

IUPAC Name

1-pyrimidin-2-yl-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)piperidine-3-carboxamide

InChI

InChI=1S/C17H19N7O/c25-16(20-11-15-22-21-14-6-1-2-10-24(14)15)13-5-3-9-23(12-13)17-18-7-4-8-19-17/h1-2,4,6-8,10,13H,3,5,9,11-12H2,(H,20,25)

InChI Key

MJUXPBLRXJKPBR-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=NC=CC=N2)C(=O)NCC3=NN=C4N3C=CC=C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.